Methyl 4-(aminomethyl)benzylcarbamate
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Overview
Description
Methyl 4-(aminomethyl)benzylcarbamate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of carbamic acid and features a benzyl group substituted with an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(aminomethyl)benzylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-(aminomethyl)benzyl alcohol with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(aminomethyl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminomethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzylcarbamates.
Scientific Research Applications
Methyl 4-(aminomethyl)benzylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism by which methyl 4-(aminomethyl)benzylcarbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl carbamate: A simpler analog with similar reactivity but lacking the benzyl and aminomethyl groups.
Benzyl carbamate: Similar structure but without the aminomethyl substitution.
4-(aminomethyl)benzyl alcohol: Precursor to the carbamate with different reactivity and applications.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl N-[[4-(aminomethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)12-7-9-4-2-8(6-11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI Key |
YLGUDDHKYWKGTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC=C(C=C1)CN |
Origin of Product |
United States |
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